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Compound of Interest

2-chloro-5-methyl-N-(3-
Compound Name:
nitrophenyl)pyrimidin-4-amine

Cat. No.: B1425615

An In-depth Technical Guide to the Physical Properties of 2-chloro-5-methyl-N-(3-
nitrophenyl)pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-
chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of
significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Pyrimidine scaffolds
are foundational in numerous therapeutic agents, and a thorough understanding of their
physicochemical characteristics is paramount for the successful design, synthesis, and
formulation of new drug candidates.[3][5] This document details the structural identity of the title
compound and outlines authoritative, field-proven experimental methodologies for determining
its key physical properties, including molecular structure, melting point, and solubility. The
causality behind experimental choices and the interpretation of results are emphasized to
provide researchers, scientists, and drug development professionals with a practical and self-
validating framework for characterization.

Molecular Structure and Identity

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine belongs to the pyrimidine class of
heterocyclic aromatic compounds.[2][3] The core pyrimidine ring is substituted at positions 2, 4,
and 5. The presence of a chloro group, a methyl group, and a substituted aminophenyl moiety
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contributes to its unique physicochemical profile, influencing its reactivity, solubility, and
potential for intermolecular interactions.[1]

Caption: 2D Structure of the title compound.

Table 1. Compound Identification

Identifier Value Source

2-chloro-5-methyl-N-(3-

IUPAC Name nitrophenyl)pyrimidin-4- N/A
amine

CAS Number 1202759-74-7 [6][7]

Molecular Formula C11H9CIN4O2 [7]

| Molecular Weight | 264.67 g/mol | Calculated |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in
biological and chemical systems. For drug candidates, properties like melting point serve as an
indicator of purity, while solubility is a key factor influencing bioavailability.[8][9][10]

Table 2: Summary of Physical Properties
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Property

Appearance

Value

Yellow Solid

Method

Visual Inspection

Notes

Based on typical
appearance of
similar nitro-
aromatic
compounds.

Melting Point

Data not available

Capillary Method /
DSC

A sharp melting point
range (e.g., 0.5-1.0°C)
is indicative of high

purity.

Solubility

Aqueous (pH 7.4)

Expected to be low

Shake-Flask Method

Poor aqueous
solubility is common
for planar, aromatic
molecules and can
hinder drug

development.[3]

DMSO

Expected to be

soluble

Nephelometry/Visual

DMSO is a common
solvent for initial stock
solutions in high-
throughput screening.
[91[11]

| Ethanol, Methanol | Expected to be sparingly soluble | Gravimetric Analysis | Solubility in

organic solvents is crucial for synthesis, purification, and formulation.[1] |

Experimental Methodologies for Characterization

The following protocols describe standard, reliable methods for determining the physical

properties of a novel small molecule like 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-

amine.

Melting Point Determination
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Principle: The melting point is the temperature at which a substance transitions from a solid to
a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[12]
[13] Impurities typically depress the melting point and broaden the range.[14]

Methodology: Capillary Melting Point
e Sample Preparation:

o Ensure the compound is completely dry and finely powdered. If necessary, gently grind a
small amount in a mortar and pestle.[14][15]

o Firmly tap the open end of a capillary tube into the powder to collect a small amount of
sample.

o Invert the tube and tap the sealed end on a hard surface to pack the sample into a column
of 2-3 mm at the bottom.[14]

¢ Measurement:

o Place the packed capillary tube into the heating block of a melting point apparatus (e.g.,
Mel-Temp).[12]

o Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an
approximate melting point. This saves time in subsequent, more precise measurements.

o Accurate Determination: Allow the apparatus to cool to at least 20°C below the
approximate melting point.

o Begin heating again at a slow, controlled rate (1-2°C per minute) when the temperature is
about 10-15°C below the expected melting point.[14] Slow heating is critical for accuracy.
[14]

o Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the last solid crystal melts (T2).[14][15] The melting point is reported as the range
T1-T2.

o Perform the measurement in duplicate or triplicate to ensure reproducibility.
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Caption: Workflow for Melting Point Determination.

Thermodynamic Solubility Assessment

Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve
in a solvent at equilibrium.[8][11] It is a critical parameter for predicting a drug's absorption and
bioavailability. The Shake-Flask method is the gold standard for this determination.[8]

Methodology: Shake-Flask Method
e System Preparation:

o Prepare relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological
conditions.[8]

o Add an excess amount of the solid compound to a known volume of each buffer in
separate, sealed vials. The presence of undissolved solid at the end of the experiment is
essential to confirm saturation.[10]

e Equilibration:

o Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical studies)
for a sufficient period to reach equilibrium.[8] This may take 24-72 hours.

o The system is considered at equilibrium when consecutive measurements of the solute
concentration are constant.

e Phase Separation:
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o Separate the undissolved solid from the saturated solution. This is a critical step and can
be achieved by:

» Centrifugation: Spin the vials at high speed to pellet the solid.

» Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles. Note that
adsorption to the filter can potentially underestimate solubility.[16]

e Quantification:

[e]

Carefully take an aliquot of the clear supernatant.

o

Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).

[¢]

Determine the concentration of the dissolved compound using a validated analytical
technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

[¢]

Calculate the solubility based on the measured concentration and the dilution factor.
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Caption: Workflow for Shake-Flask Solubility Assessment.

Definitive Structural Elucidation

Principle: Single-crystal X-ray crystallography is the most powerful technique for
unambiguously determining the three-dimensional atomic structure of a molecule.[17][18][19] It
provides precise information on bond lengths, bond angles, and stereochemistry.
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Methodology: Single-Crystal X-ray Diffraction
e Crystallization:

o The most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all
dimensions) free of significant defects.[17]

o Common methods for small molecules include slow evaporation of a saturated solution,
vapor diffusion, or slow cooling. A screen of various solvents and solvent mixtures is
typically required.

» Data Collection:
o Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[17]

o The crystal is cooled (typically to ~100 K) to minimize thermal vibration and irradiated with
a monochromatic X-ray beam.

o The diffractometer rotates the crystal, and a detector records the intensities and positions
of the diffracted X-ray reflections.[17][18]

e Structure Solution and Refinement:

o The diffraction pattern is analyzed to determine the unit cell dimensions and crystal
symmetry.

o Computational methods are used to solve the "phase problem" and generate an initial
electron density map.

o An atomic model is built into the electron density map and refined against the
experimental data to yield the final, high-resolution molecular structure.[17]
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Caption: Workflow for Single-Crystal X-ray Crystallography.

Significance in Research and Drug Development

» Purity and Identity: A sharp, reproducible melting point provides strong evidence of the
compound's purity, a fundamental requirement for any biological testing.

 Solubility and Bioavailability: Aqueous solubility is a primary driver of oral absorption.[9]
Compounds with low solubility often exhibit poor bioavailability, requiring significant
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formulation efforts or chemical modification.[3][10] Early assessment of solubility helps
prioritize compounds with more favorable drug-like properties.[11]

o Formulation Development: Understanding solubility in various solvents is essential for
developing appropriate formulations for in vitro and in vivo studies, from simple DMSO
stocks to more complex delivery systems.

o Structure-Activity Relationship (SAR): The definitive 3D structure from X-ray crystallography
is invaluable for computational modeling and understanding how the molecule interacts with
its biological target, guiding the design of more potent and selective analogs.

Conclusion

2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a molecule with significant
potential in chemical and pharmaceutical research. While specific physical data for this
compound is not widely published, this guide provides the necessary framework and
experimental protocols for its thorough characterization. By applying these robust
methodologies for determining melting point, solubility, and molecular structure, researchers
can ensure the quality of their material, interpret biological data with confidence, and make
informed decisions in the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medcraveonline.com [medcraveonline.com]
o 2. scialert.net [scialert.net]

» 3. tandfonline.com [tandfonline.com]

e 4. nbinno.com [nbinno.com]

e 5. benchchem.com [benchchem.com]

e 6.1202759-74-7 Cas No. | 2-Chloro-5-methyl-n-(3-nitrophenyl)pyrimidin-4-amine | Apollo
[store.apolloscientific.co.uk]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.tandfonline.com/doi/full/10.1080/00397911.2025.2487080?src=exp-la
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://labtesting.wuxiapptec.com/2024/04/04/drug-solubility-testing-drug-discovery-development/
https://www.benchchem.com/product/b1425615?utm_src=pdf-body
https://www.benchchem.com/product/b1425615?utm_src=pdf-custom-synthesis
https://medcraveonline.com/JAPLR/JAPLR-07-00280.pdf
https://scialert.net/fulltext/?doi=ijbc.2015.148.177
https://www.tandfonline.com/doi/full/10.1080/00397911.2025.2487080?src=exp-la
https://www.nbinno.com/article/other-organic-chemicals/understanding-pyrimidine-derivatives-chemical-properties-and-applications-in-research-iw
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Physical_and_Chemical_Properties_of_Pyrimidine_Derivatives.pdf
https://store.apolloscientific.co.uk/product/2-chloro-5-methyl-n-3-nitrophenylpyrimidin-4-amine
https://store.apolloscientific.co.uk/product/2-chloro-5-methyl-n-3-nitrophenylpyrimidin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10.
e 11.
e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.

7. sigmaaldrich.com [sigmaaldrich.com]
8. researchgate.net [researchgate.net]

9. rheolution.com [rheolution.com]

lup.lub.lu.se [lup.lub.lu.se]

labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

studylib.net [studylib.net]

pennwest.edu [pennwest.edu]

youtube.com [youtube.com]

byjus.com [byjus.com]

americanpharmaceuticalreview.com [americanpharmaceuticalreview.com|]
X-ray Crystallography - Creative BioMart [creativebiomart.net]

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences -

University of Queensland [scmb.uqg.edu.au]

e 19.

rigaku.com [rigaku.com]

 To cite this document: BenchChem. [2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
physical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425615#2-chloro-5-methyl-n-3-nitrophenyl-
pyrimidin-4-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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